1,3-Difluoro-5-nitro-2-propoxybenzene
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Overview
Description
1,3-Difluoro-5-nitro-2-propoxybenzene is an organic compound with the molecular formula C₉H₉F₂NO₃ and a molecular weight of 217.17 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a propoxy group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-nitro-2-propoxybenzene typically involves the nitration of 1,3-difluoro-2-propoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with automated temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and safety of the process. The final product is typically purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-nitro-2-propoxybenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 1,3-Difluoro-5-amino-2-propoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Difluoro-5-nitro-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-nitro-2-propoxybenzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-propoxybenzene
- 1,3-Difluoro-5-nitrobenzene
- 1,3-Difluoro-2-nitrobenzene
Uniqueness
1,3-Difluoro-5-nitro-2-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both fluorine and nitro groups makes it a valuable intermediate in organic synthesis and a candidate for various research applications .
Properties
IUPAC Name |
1,3-difluoro-5-nitro-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-2-3-15-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMPIDWAHSVALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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